molecular formula C21H40O4 B3269217 Heneicosanedioic acid CAS No. 505-55-5

Heneicosanedioic acid

Cat. No.: B3269217
CAS No.: 505-55-5
M. Wt: 356.5 g/mol
InChI Key: PWLXTFFHCFWCGG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of heneicosanedioic acid consists of a straight hydrocarbon chain with 21 carbon atoms . It contains two carboxylic acid (-COOH) groups at the terminal positions. The systematic name for this compound is heneicosa-1,21-dioic acid . The exact mass of this compound is approximately 356.29 g/mol .


Physical and Chemical Properties Analysis

  • Melting Point : this compound has a melting point of approximately 74-75°C .

Scientific Research Applications

1. Monolayer Structural Analysis

Heneicosanedioic acid has been studied for its role in forming lipid monolayers on the surface of water. Lin et al. (1990) found that this compound can form various structures, including distorted-hexagonal solids and expanded solids, under different conditions. This research is crucial for understanding the physical chemistry of lipid monolayers, which has implications in fields like materials science and biochemistry (Lin et al., 1990).

2. Antimicrobial Properties

This compound has been identified in the leaf extracts of Plumbago zeylanica L, exhibiting significant antimicrobial activities. Vanitha et al. (2020) isolated this compound and demonstrated its effectiveness against various pathogenic microorganisms. This discovery is significant for the development of new antimicrobial agents, which are crucial in combating drug-resistant infections (Vanitha et al., 2020).

3. X-ray Diffraction in Monolayer Studies

Research by Shih et al. (1992) utilized X-ray diffraction to study heneicosanol monolayers, a related compound to this compound. This study contributes to the understanding of phase transitions and molecular structures in lipid monolayers, relevant for surface science and materials engineering (Shih et al., 1992).

4. Industrial Waste Treatment

A study by Liang et al. (2019) explored the use of this compound in treating activated sludge from petroleum refineries. The study showed that this compound could assist in the hydrolytic acidification process, which is significant for environmental engineering and industrial waste management (Liang et al., 2019).

5. Metabolic Studies

Bernhard and Kaempf (1970) conducted metabolic studies on compounds including this compound in rats. This research contributes to our understanding of the metabolism of complex organic compounds, which is vital in biochemistry and pharmacology (Bernhard & Kaempf, 1970).

Properties

IUPAC Name

henicosanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O4/c22-20(23)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21(24)25/h1-19H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLXTFFHCFWCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCC(=O)O)CCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505-55-5
Record name Heneicosanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HENEICOSANEDIOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73CA8QKN34
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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